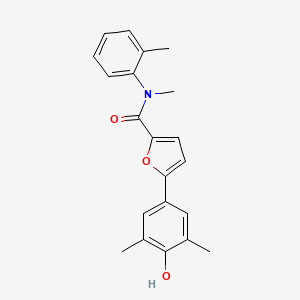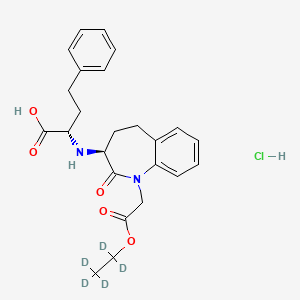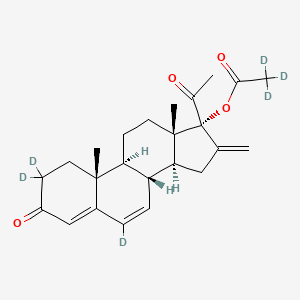
Levomefolate-13C5 (calcium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levomefolate-13C5 (calcium) is a stable isotope-labeled form of levomefolate calcium, which is the calcium salt of levomefolic acid. Levomefolic acid is the biologically active form of folic acid (Vitamin B9) and plays a crucial role in various metabolic processes, including DNA synthesis, amino acid metabolism, and the regulation of homocysteine levels . Levomefolate-13C5 (calcium) is used in scientific research to trace and study metabolic pathways and biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of levomefolate-13C5 (calcium) involves the incorporation of carbon-13 isotopes into the molecular structure of levomefolate calcium. This is typically achieved through synthetic organic chemistry techniques. One common method involves the use of labeled precursors in the synthesis of the folate molecule, followed by the formation of the calcium salt .
Industrial Production Methods
Industrial production of levomefolate-13C5 (calcium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the incorporation of the carbon-13 isotopes and the formation of the crystalline calcium salt. The final product is purified and characterized to ensure its isotopic purity and chemical integrity .
Analyse Chemischer Reaktionen
Types of Reactions
Levomefolate-13C5 (calcium) undergoes various chemical reactions, including:
Oxidation: Conversion of the tetrahydrofolate form to dihydrofolate.
Reduction: Reduction of dihydrofolate back to tetrahydrofolate.
Substitution: Substitution reactions involving the amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various folate derivatives, such as dihydrofolate, tetrahydrofolate, and other substituted folate compounds. These products are important intermediates in metabolic pathways and are used in further biochemical studies .
Wissenschaftliche Forschungsanwendungen
Levomefolate-13C5 (calcium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of folate metabolism.
Biology: Studied for its role in cellular processes, including DNA synthesis and repair, and amino acid metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases, neural tube defects, and as an adjunct in cancer therapy.
Industry: Used in the development of fortified foods and supplements to ensure adequate folate intake .
Wirkmechanismus
Levomefolate-13C5 (calcium) exerts its effects by participating in one-carbon metabolism, a crucial biochemical pathway. It acts as a methyl group donor in the synthesis of methionine from homocysteine, which is essential for DNA methylation and gene expression regulation. The compound is transported across cell membranes, including the blood-brain barrier, and is involved in the synthesis of nucleotides and amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levomefolate calcium: The non-labeled form of the compound, used in similar applications but without the isotopic labeling.
Folic acid: The synthetic form of Vitamin B9, which is converted to levomefolate in the body.
Methyltetrahydrofolate: Another active form of folate involved in similar metabolic processes
Uniqueness
Levomefolate-13C5 (calcium) is unique due to its isotopic labeling, which allows for precise tracing and study of metabolic pathways. This makes it a valuable tool in research settings where understanding the detailed mechanisms of folate metabolism is crucial .
Eigenschaften
Molekularformel |
C20H23CaN7O6 |
|---|---|
Molekulargewicht |
502.48 g/mol |
IUPAC-Name |
calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioate |
InChI |
InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12-,13-;/m0./s1/i6+1,7+1,13+1,14+1,19+1; |
InChI-Schlüssel |
VWBBRFHSPXRJQD-QDRATEGMSA-L |
Isomerische SMILES |
CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)[O-])[13C](=O)[O-].[Ca+2] |
Kanonische SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





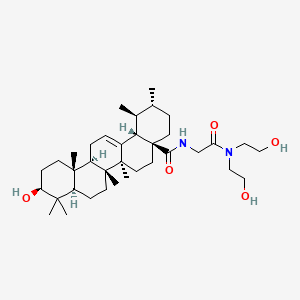

![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
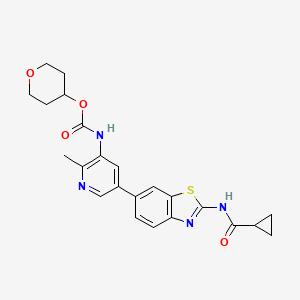
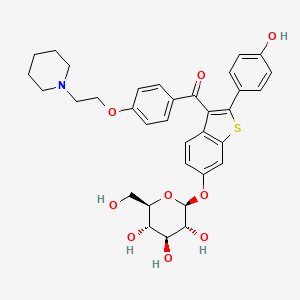
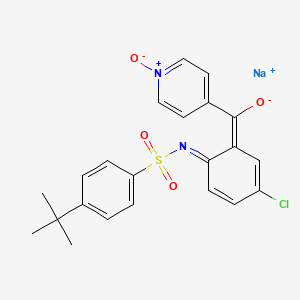
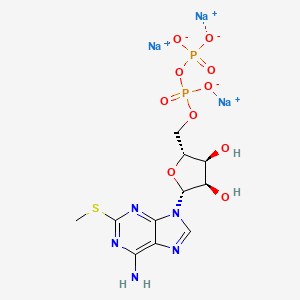
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
